molecular formula C8H6BrFO B6416412 2-(3-Bromo-4-fluorophenyl)acetaldehyde CAS No. 109346-89-6

2-(3-Bromo-4-fluorophenyl)acetaldehyde

Cat. No.: B6416412
CAS No.: 109346-89-6
M. Wt: 217.03 g/mol
InChI Key: ACSFPFKGTIINDT-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H6BrFO and a molecular weight of 217.04 g/mol . This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a benzene ring, along with an aldehyde functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the bromination of 4-fluoroacetophenone, followed by oxidation to introduce the aldehyde group .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high purity and yield. These methods may include the use of catalysts and controlled reaction conditions to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromo-4-fluorophenyl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3-Bromo-4-fluorophenyl)acetaldehyde is utilized in a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluorophenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bromine and fluorine atoms can also influence the compound’s reactivity and interactions with biological systems .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,4-5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSFPFKGTIINDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC=O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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